molecular formula C20H23BrN2O3S B5100762 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide

2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide

Numéro de catalogue B5100762
Poids moléculaire: 451.4 g/mol
Clé InChI: VLCOWJMJADINPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound was first synthesized in 1998 by Bayer AG and has since been the subject of numerous scientific studies due to its promising results in preclinical and clinical trials.

Mécanisme D'action

The mechanism of action of 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 involves the inhibition of several kinases involved in tumor growth and angiogenesis. By inhibiting Raf-1 and B-Raf, this compound disrupts the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. Additionally, 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 inhibits VEGFR, which is involved in the formation of new blood vessels that supply nutrients to tumors. By targeting these pathways, 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 has the potential to slow or stop tumor growth.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting kinases involved in tumor growth and angiogenesis, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 has also been shown to inhibit the proliferation of cancer cells and reduce tumor size in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied and its effects on various kinases and pathways are well understood. Additionally, 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 has demonstrated efficacy in preclinical models of various cancers, making it a promising candidate for further study.
One limitation of using 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 in lab experiments is its potential for off-target effects. Because this compound inhibits multiple kinases, it may have unintended effects on other signaling pathways. Additionally, 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 has been shown to have a relatively short half-life in vivo, which may limit its effectiveness in clinical settings.

Orientations Futures

There are several potential future directions for research involving 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006. One area of interest is the development of combination therapies that include 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 and other targeted agents. Additionally, further study is needed to determine the optimal dosing and administration schedule for this compound in clinical settings. Finally, there is a need for continued research into the mechanisms of action of 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 and its effects on other signaling pathways.

Méthodes De Synthèse

The synthesis of 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 involves several steps, including the reaction of 4-bromobenzoyl chloride with 4-aminophenylsulfonamide to form 4-bromo-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with cyclohexylamine and acetic anhydride to form the final product, 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide. The synthesis process has been optimized over the years to improve yield and purity, making it a viable option for large-scale production.

Applications De Recherche Scientifique

2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). This compound has demonstrated efficacy in preclinical models of various cancers, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

Propriétés

IUPAC Name

2-(4-bromophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c21-16-8-6-15(7-9-16)14-20(24)22-17-10-12-19(13-11-17)27(25,26)23-18-4-2-1-3-5-18/h6-13,18,23H,1-5,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCOWJMJADINPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.